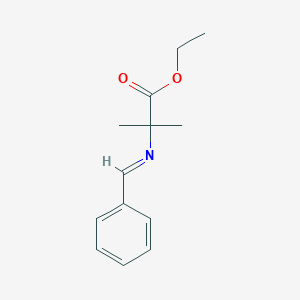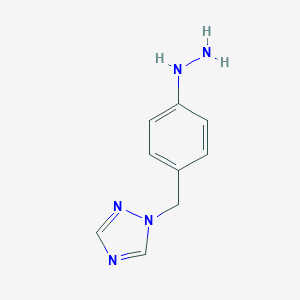
Secaubryenol
描述
Secaubryenol is a 3,4-secocycloartane triterpene isolated from the plant Coussarea macrophylla . This compound belongs to a class of natural products known for their diverse biological activities and structural complexity.
准备方法
化学反应分析
Secaubryenol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Secaubryenol has diverse applications in scientific research, including:
Chemistry: It is used as a model compound for studying the chemical behavior of triterpenes.
Industry: This compound is used in material science and catalysis, enabling breakthroughs in these fields.
作用机制
The mechanism of action of Secaubryenol involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic effects against tumor cell lines by increasing intracellular reactive oxygen species levels, altering mitochondrial membrane potential, and affecting cell membrane permeability . These actions lead to cell damage and apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
Secaubryenol is unique among triterpenes due to its 3,4-secocycloartane structure. Similar compounds include:
Secaubrytriol: Another 3,4-secocycloartane triterpene with similar biological activities.
Coronalolic acid: A triterpene with a similar structure but different functional groups.
Gardenoin J: A triterpene with comparable biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
属性
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(2R)-6-methylhept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYFLMAPFEZKC-RISGNIHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Secaubryenol and where is it found?
A1: this compound is a naturally occurring 3,4-seco-cycloartane triterpene. It was first isolated from the exudate of Gardenia aubryi [, ], a plant species traditionally used in some cultures for medicinal purposes. It has also been identified in the fruits of Gardenia latifolia through LC-MS/MS analysis [].
Q2: What are the known biological activities of this compound?
A2: this compound, along with other isolated 3,4-seco-cycloartanes, has demonstrated cytotoxic activity against a panel of human tumor cell lines in in vitro studies [, ]. Notably, this compound displayed activity against four human solid tumor cell lines []. This suggests potential for further investigation into its anti-cancer properties.
Q3: What is the structure of this compound?
A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they mention that its structure was elucidated using mass spectrometry and NMR experiments []. The structure is characterized by its unique 3,4-seco-cycloartane skeleton, which differs from typical cycloartanes by a cleavage between the C3 and C4 positions.
Q4: Are there any known derivatives or structural analogs of this compound?
A4: Yes, several structural analogs of this compound have been identified, particularly other 3,4-seco-cycloartanes. For example, Gardenoins A-D, isolated from Gardenia tubifera, share the core structure of this compound but possess different substituents []. Additionally, Secaubrytriol and Secaubryolide, found alongside this compound in Gardenia aubryi, are closely related derivatives []. Further research on these analogs could provide valuable insights into structure-activity relationships and potentially lead to the identification of more potent or selective compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)
![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)









